3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Overview
Description
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C6H8N4O2 . It is a derivative of the pyrazolopyrimidine class of compounds . This class of compounds has found applications in various areas of organic synthesis .
Synthesis Analysis
The synthesis of this compound involves a multicomponent reaction with 3-aminopyrazole, nitro synthons, and benzaldehyde at room temperature in acetic acid . This leads to the immediate formation of 6-nitro-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C6H8N4O2/c11-10(12)5-4-8-9-3-1-2-7-6(5)9/h4,7H,1-3H2 .Chemical Reactions Analysis
The reactivity of the five-membered heterocycle used in the synthesis of this compound, as well as its associated intermediates, is high . This suggests that the compound could be involved in various chemical reactions.Physical and Chemical Properties Analysis
The molecular weight of this compound is 168.16 .Scientific Research Applications
Synthesis and Chemistry
- 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives are synthesized through various chemical reactions, providing a basis for further exploration in organic chemistry. For example, the synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-2,3-dicarboxylic acid involves a reaction of 3-diazopyrrolidones with dimethyl ester of acetylenedicarboxylic acid, forming tetrahydropyrazolo[1,5-c]pyrimidines (Sultanova, Lobov, & Spirikhin, 2015). Similarly, the mechanism of a multicomponent reaction leading to the formation of 6-nitro-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines has been studied (Lyapustin, Ulomsky, & Rusinov, 2020).
Crystal Structure Analysis
- The crystal structures of pyrazolo[1,5-a]pyrimidine derivatives, such as 3-amino-4-nitro-6-methyl-8-oxopyrazolo[1,5-a]pyrimidine, have been determined using X-ray and neutron powder diffraction data. This provides insights into the molecular arrangements and bonding in these compounds (Chernyshev et al., 1998).
Exploration of Functional Substitution
- Research into the nitration of azolo[1,5-a]pyrimidin-7-amines has led to the discovery of various nitration products, depending on the conditions. This provides a pathway to synthesize a range of pyrazolopyrimidin derivatives with potential applications in various fields (Gazizov et al., 2020).
Antiviral Research
- Some derivatives of this compound, such as various 6-nitro-7-R-4,7-dihydroazolo[1,5-a]pyrimidines, have been synthesized and studied for their potential antiviral properties, suggesting their utility in pharmaceutical research (Pilicheva et al., 2004).
Library Synthesis and Drug Discovery
- The pyrazolo[1,5-a]pyrimidine class of compounds has been identified as a privileged structure for library synthesis, contributing to the development of new drugs and therapeutic agents. This approach has led to the synthesis of a large set of compounds for potential pharmaceutical applications (Gregg et al., 2007).
Mechanism of Action
Future Directions
The development of methods for the preparation of 6-nitro-4,7-dihydro derivatives of azolo[1,5-a]pyrimidines, such as 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, is an important direction of research . These compounds are synthetically interesting and potentially biologically active, making them promising candidates for further study .
Properties
IUPAC Name |
3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c11-10(12)5-4-8-9-3-1-2-7-6(5)9/h4,7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYKSXYBFPTTGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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